molecular formula C11H15ClO B14670441 1-(1-Chloro-2-methylpropan-2-yl)-4-methoxybenzene CAS No. 51380-83-7

1-(1-Chloro-2-methylpropan-2-yl)-4-methoxybenzene

Cat. No.: B14670441
CAS No.: 51380-83-7
M. Wt: 198.69 g/mol
InChI Key: HIVHNLGXPXJFRW-UHFFFAOYSA-N
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Description

1-(1-Chloro-2-methylpropan-2-yl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a methoxy group and a 1-chloro-2-methylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Chloro-2-methylpropan-2-yl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 4-methoxybenzene with 1-chloro-2-methylpropane under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloro-2-methylpropan-2-yl)-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzene.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The aromatic ring can undergo hydrogenation to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Major Products:

    Substitution: 1-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxybenzene.

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 1-(1-Chloro-2-methylpropan-2-yl)cyclohexane.

Scientific Research Applications

1-(1-Chloro-2-methylpropan-2-yl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Chloro-2-methylpropan-2-yl)-4-methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, facilitating nucleophilic substitution reactions. Additionally, the methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity.

Comparison with Similar Compounds

    1-(1-Chloro-2-methylpropan-2-yl)benzene: Lacks the methoxy group, resulting in different chemical and biological properties.

    4-Methoxybenzyl chloride: Contains a methoxy group and a benzyl chloride moiety, differing in reactivity and applications.

    1-(1-Chloro-2-methylpropan-2-yl)-2-methoxybenzene: Positional isomer with the methoxy group at the ortho position, leading to distinct chemical behavior.

Uniqueness: 1-(1-Chloro-2-methylpropan-2-yl)-4-methoxybenzene is unique due to the combination of its substituents, which confer specific reactivity and potential applications. The presence of both a methoxy group and a 1-chloro-2-methylpropan-2-yl group allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

1-(1-chloro-2-methylpropan-2-yl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVHNLGXPXJFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30789533
Record name 1-(1-Chloro-2-methylpropan-2-yl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30789533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51380-83-7
Record name 1-(1-Chloro-2-methylpropan-2-yl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30789533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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